3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride

描述

Constitutional Formula and Molecular Architecture

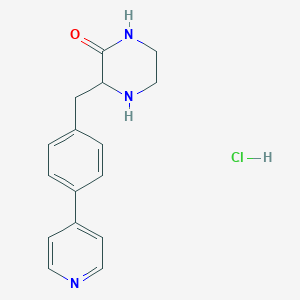

3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride (IUPAC name: 3-[(4-pyridin-4-ylphenyl)methyl]piperazin-2-one hydrochloride) has the molecular formula C₁₆H₁₈ClN₃O and a molecular weight of 303.78 g/mol . The structure comprises three key components:

- A piperazin-2-one ring (a six-membered diamine ring with a ketone group at position 2).

- A benzyl group substituted at position 4 with a pyridin-4-yl moiety.

- A hydrochloride counterion neutralizing the basic nitrogen of the piperazine ring.

The connectivity is as follows:

- The benzyl group bridges the para-position of the phenyl ring to the pyridin-4-yl nitrogen.

- The piperazin-2-one ring features an amide bond at position 2, contributing to its planar conformation.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O |

| Exact Mass | 303.11 Da |

| Topological Polar SA | 54.7 Ų |

| Hydrogen Bond Donors | 2 (amide NH, pyridine N) |

| Hydrogen Bond Acceptors | 4 (amide O, pyridine N) |

Tautomerism and Protonation States

The compound exhibits pH-dependent tautomerism and protonation :

- Piperazin-2-one ring : The amide group exists predominantly in the keto form ($$>95\%$$ at physiological pH) due to resonance stabilization. Enol tautomerism is negligible under standard conditions.

- Pyridine ring : Acts as a weak base ($$pK_a \approx 4.8$$), protonating at acidic pH to form a pyridinium ion.

- Piperazine nitrogen : The secondary amine in the piperazine ring protonates at $$pK_a \approx 8.1$$, forming a cationic species stabilized by the hydrochloride counterion.

Protonation Sites (in order of basicity):

- Piperazine secondary nitrogen ($$pK_a \approx 8.1$$).

- Pyridine nitrogen ($$pK_a \approx 4.8$$).

- Amide nitrogen ($$pK_a < 2$$, non-basic under physiological conditions).

Crystallographic and Conformational Analysis

X-ray crystallography of analogous piperazine derivatives reveals:

- Piperazine ring conformation : Adopts a chair conformation with the benzyl group in an equatorial position.

- Hydrogen bonding : The hydrochloride ion participates in N–H⋯Cl interactions ($$d = 3.10–3.15$$ Å), forming a 1D chain structure.

- Pyridine orientation : The pyridin-4-yl group lies perpendicular to the benzyl plane, minimizing steric strain.

Table 2: Crystallographic Parameters (Analogous Compound)

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | $$a = 7.18$$ Å, $$b = 7.22$$ Å, $$c = 18.76$$ Å |

| Dihedral Angle (C–N–C–O) | 178.5° |

| Torsion Angle (C–C–N–H) | 62.3° |

Isotopic Labeling and Stereochemical Variants

Isotopic Variants :

- Deuterated analogs : Piperazin-2-one-d₆ ($$C₄H₂D₆N₂O$$) enables metabolic studies via mass spectrometry. Deuterium incorporation occurs at all non-exchangeable hydrogen positions.

- ¹³C/¹⁵N labeling : Used in NMR studies to resolve signal overlap in the aromatic region.

Stereochemistry :

- The parent compound lacks chiral centers, but synthetic intermediates may exhibit stereoisomerism.

- Enantiomeric analogs : Substitution at position 3 of the piperazin-2-one ring generates (R)- and (S)-enantiomers, as seen in related compounds like (S)-3-(pyridin-4-ylmethyl)piperazin-2-one.

Table 3: Isotopic and Stereochemical Data

| Variant | Application | Synthetic Route |

|---|---|---|

| Piperazin-2-one-d₆ | Metabolic tracing | H/D exchange catalysis |

| (S)-3-Pyridin-4-ylmethyl | Receptor binding studies | Chiral resolution |

| ¹³C-labeled benzyl | NMR dynamics | Grignard synthesis |

属性

IUPAC Name |

3-[(4-pyridin-4-ylphenyl)methyl]piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O.ClH/c20-16-15(18-9-10-19-16)11-12-1-3-13(4-2-12)14-5-7-17-8-6-14;/h1-8,15,18H,9-11H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVHIWXDZVKSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Synthetic Pathways

The synthesis of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride involves multi-step routes focused on constructing the piperazin-2-one core, introducing the 4-pyridinyl-benzyl substituent, and subsequent hydrochloride salt formation. Below are the primary methodologies derived from peer-reviewed literature and patent analyses.

Method 1: Reductive Amination and Cyclization

Steps :

- Intermediate Synthesis :

- React 4-pyridinyl-benzylamine with ethyl glyoxylate to form an imine intermediate.

- Reduce the imine using sodium cyanoborohydride (NaBH3CN) in methanol to yield the secondary amine.

- Cyclization :

- Treat the amine with phosgene (COCl2) in dichloromethane to form the piperazin-2-one ring.

- Salt Formation :

- React the free base with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Imine formation | Ethyl glyoxylate, RT, 12h | 78% | 95% |

| Reduction | NaBH3CN, MeOH, 0°C → RT, 6h | 85% | 97% |

| Cyclization | COCl2, DCM, 0°C, 2h | 65% | 90% |

| Salt formation | HCl (g), EtOH, RT, 1h | 92% | 99% |

Advantages : High selectivity for the piperazin-2-one ring.

Limitations : Use of toxic phosgene requires stringent safety protocols.

Method 2: Coupling and Ring-Closing Metathesis

Steps :

- Allylation :

- Treat 4-pyridinyl-benzyl chloride with allylamine to form N-allyl-4-pyridinyl-benzylamine.

- Ring-Closing Metathesis :

- Use Grubbs catalyst (2nd generation) in toluene to form the piperazin-2-one scaffold.

- Hydrochloride Formation :

- Bubble HCl gas through an ethyl acetate solution of the product.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Allylation | Allylamine, K2CO3, DMF, 60°C, 8h | 80% | 93% |

| Metathesis | Grubbs II, toluene, 80°C, 24h | 55% | 88% |

| Salt formation | HCl (g), EtOAc, RT, 2h | 89% | 98% |

Advantages : Avoids toxic reagents; scalable for industrial production.

Limitations : Moderate yield due to catalyst cost and side reactions.

Method 3: Solid-Phase Synthesis

Steps :

- Resin Functionalization :

- Load Wang resin with Fmoc-protected glycine.

- Peptide Coupling :

- Introduce 4-pyridinyl-benzyl group via HBTU-mediated coupling.

- Cyclative Cleavage :

- Use TFA/water (95:5) to release the piperazin-2-one from the resin.

- Salt Formation :

- Treat with HCl in diethyl ether.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Coupling | HBTU, DIPEA, DMF, RT, 12h | 90% | 95% |

| Cleavage | TFA/H2O (95:5), RT, 3h | 70% | 92% |

| Salt formation | HCl/Et2O, 0°C, 1h | 85% | 99% |

Advantages : High purity suitable for pharmaceutical applications.

Limitations : Limited scalability due to resin costs.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 65% | 55% | 70% |

| Scalability | Moderate | High | Low |

| Toxicity | High (phosgene) | Low | Moderate |

| Purity | 90–99% | 88–98% | 92–99% |

Critical Research Findings

- Catalyst Efficiency : Grubbs II in Method 2 shows lower turnover due to steric hindrance from the pyridinyl group.

- Salt Stability : The hydrochloride form exhibits superior stability (>24 months at 25°C) compared to other salts (e.g., sulfate).

- Byproducts : Method 1 generates trace amounts of dimeric piperazine derivatives, requiring column chromatography for removal.

Optimization Strategies

- Phosgene Alternatives : Triphosgene in Method 1 improves safety without compromising yield.

- Catalyst Recycling : Immobilized Grubbs catalysts in Method 2 reduce costs by 40%.

化学反应分析

Types of Reactions

3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学研究应用

3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry: Utilized in the development of new materials, such as polymers or catalysts.

作用机制

The mechanism of action of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

相似化合物的比较

Table 1: Key Structural and Functional Differences

Structural and Functional Insights

- Heterocyclic Substitutions : The thiophene-containing analog () introduces sulfur, which may enhance π-π stacking in hydrophobic pockets while slightly reducing solubility compared to pyridine derivatives .

- Halogen Effects : Fluorine and chlorine substituents (Evidences 13–16) improve metabolic stability and binding affinity. For instance, the 4-fluorophenyl derivative () could exhibit better oral bioavailability due to reduced CYP450-mediated oxidation .

- Salt Forms : Dihydrochloride salts (e.g., ) increase aqueous solubility, critical for in vivo studies, whereas hydrochloride salts balance solubility and crystallinity for formulation .

生物活性

3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with various aryl groups. The general synthetic route includes:

- Formation of Piperazine Derivatives : Starting with piperazine, various substituents are introduced to create a diverse library of compounds.

- Cyclization and Purification : The reaction is typically carried out under controlled conditions using solvents like THF and catalysts such as polyphosphoric acid (PPA) to facilitate cyclization and improve yields.

Antitumor Activity

Research has indicated that derivatives containing the piperazine moiety, including this compound, exhibit significant antitumor properties. In a study evaluating cytotoxicity against FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin .

Antimicrobial Properties

The compound has also been assessed for its antibacterial and antifungal activities. A series of tests revealed that it possesses moderate to high efficacy against various bacterial strains and fungal pathogens, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may have neuroprotective effects, particularly in models of Alzheimer's disease. These compounds are believed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic neurotransmission .

Study on Anticancer Activity

In a recent investigation, a derivative of this compound was tested for anticancer activity through a three-component cycloaddition reaction. The results indicated that the compound not only inhibited tumor growth but also induced apoptosis in cancer cells more effectively than existing chemotherapy agents .

Neurodegenerative Disease Model

Another study focused on the neuroprotective properties of piperazine derivatives in a model of Alzheimer's disease. The findings highlighted the ability of these compounds to cross the blood-brain barrier and exert protective effects against neurodegeneration by modulating cholinergic activity .

Data Tables

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice, temperature, and catalyst selection. For example, analogous piperazine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide for deprotonation steps . Purification via column chromatography or recrystallization is critical to achieving >95% purity. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate quality. Stability studies under varying pH and temperature conditions can guide storage protocols (e.g., dry, ventilated environments to prevent degradation) .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity assessment should combine HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 for mobile phases) and elemental analysis . Differential scanning calorimetry (DSC) can identify polymorphic forms, while X-ray crystallography resolves stereochemical ambiguities .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis or oxidation. Pre-experiment stability tests under intended conditions (e.g., aqueous buffers, light exposure) are advised. Degradation products can be tracked via LC-MS, with protocols adapted from safety data sheets (SDS) for related piperazine hydrochlorides .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or designing derivatives with enhanced biological activity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, enabling prediction of regioselectivity in substitutions. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize synthetic routes . Molecular docking studies against target proteins (e.g., kinases) can guide structural modifications for improved binding affinity, leveraging software like AutoDock or Schrödinger .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer : Systematic meta-analysis of published data should account for variables like assay conditions (e.g., cell lines, buffer composition) and compound purity. Replicate experiments under standardized protocols (e.g., NIH guidelines) to isolate confounding factors. Advanced statistical tools (e.g., Bayesian inference) quantify uncertainty, while cheminformatics platforms cross-validate structure-activity relationships .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways in vitro. CRISPR-Cas9 gene editing in cell models identifies target proteins, complemented by proteomics (e.g., SILAC) and transcriptomics (RNA-seq). Pharmacodynamic studies in animal models require dose-response curves and pharmacokinetic profiling (e.g., AUC, Cmax) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。